molecular formula C12H15BrO B13885623 1-bromo-2-(cyclopentylmethoxy)Benzene

1-bromo-2-(cyclopentylmethoxy)Benzene

Cat. No.: B13885623
M. Wt: 255.15 g/mol
InChI Key: PECMCIZCAFWGAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-bromo-2-(cyclopentylmethoxy)benzene is an organic compound with the molecular formula C12H15BrO. It consists of a benzene ring substituted with a bromine atom and a cyclopentylmethoxy group. This compound is a derivative of bromobenzene and is used in various chemical reactions and applications due to its unique structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-bromo-2-(cyclopentylmethoxy)benzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. This intermediate then undergoes deprotonation to yield the substituted benzene ring .

A common synthetic route involves the bromination of benzene in the presence of a Lewis acid catalyst such as aluminium chloride or ferric bromide. The cyclopentylmethoxy group can be introduced through a nucleophilic substitution reaction using cyclopentylmethanol and a suitable base .

Industrial Production Methods

Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-bromo-2-(cyclopentylmethoxy)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-bromo-2-(cyclopentylmethoxy)benzene involves its reactivity as an electrophile in substitution reactions. The bromine atom, being electron-withdrawing, activates the benzene ring towards nucleophilic attack. The cyclopentylmethoxy group can also participate in various chemical transformations, contributing to the compound’s versatility in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-bromo-2-(cyclopentylmethoxy)benzene is unique due to the presence of both a bromine atom and a cyclopentylmethoxy group on the benzene ring. This combination imparts distinct reactivity and properties, making it valuable in various synthetic applications and research fields .

Properties

Molecular Formula

C12H15BrO

Molecular Weight

255.15 g/mol

IUPAC Name

1-bromo-2-(cyclopentylmethoxy)benzene

InChI

InChI=1S/C12H15BrO/c13-11-7-3-4-8-12(11)14-9-10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6,9H2

InChI Key

PECMCIZCAFWGAL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)COC2=CC=CC=C2Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.